1,3-DIPHENYLPROPANE
1,3-DIPHENYLPROPANE
1,3-Diphenylpropane is an aromatic compound.
1, 3-Diphenylpropane, also known as dibenzylmethane or SD1, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenylpropane is primarily located in the membrane (predicted from logP).
1, 3-Diphenylpropane, also known as dibenzylmethane or SD1, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenylpropane is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1081-75-0
VCID:
VC0092013
InChI:
InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
SMILES:
C1=CC=C(C=C1)CCCC2=CC=CC=C2
Molecular Formula:
C15H16
Molecular Weight:
196.29 g/mol
1,3-DIPHENYLPROPANE
CAS No.: 1081-75-0
Main Products
VCID: VC0092013
Molecular Formula: C15H16
Molecular Weight: 196.29 g/mol
CAS No. | 1081-75-0 |
---|---|
Product Name | 1,3-DIPHENYLPROPANE |
Molecular Formula | C15H16 |
Molecular Weight | 196.29 g/mol |
IUPAC Name | 3-phenylpropylbenzene |
Standard InChI | InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Standard InChIKey | VEAFKIYNHVBNIP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Melting Point | 6°C |
Physical Description | Liquid |
Description | 1,3-Diphenylpropane is an aromatic compound. 1, 3-Diphenylpropane, also known as dibenzylmethane or SD1, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenylpropane is primarily located in the membrane (predicted from logP). |
Synonyms | 1,3-diphenylpropane |
PubChem Compound | 14125 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume